tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate
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Overview
Description
The compound with the chemical formula FC1=C(C=CC(=C1)F)C(Cnc(OC©©C)=O)=O is a fluorinated aromatic compound. This compound features a benzene ring substituted with fluorine atoms and a functional group containing a carbamate ester. The presence of fluorine atoms in the aromatic ring can significantly alter the compound’s chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Fluorination: The synthesis begins with the fluorination of a benzene derivative. This can be achieved using electrophilic fluorination reagents such as fluorine gas or N-fluorobenzenesulfonimide under controlled conditions.
Formation of Carbamate Ester: The next step involves the introduction of the carbamate ester group. This can be done by reacting the fluorinated benzene derivative with an isocyanate compound in the presence of a suitable catalyst.
Final Product Formation: The final step involves the coupling of the fluorinated aromatic compound with the carbamate ester group. This can be achieved through a nucleophilic substitution reaction, where the nucleophile attacks the electrophilic carbon atom in the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aromatic ring or the carbamate ester group is oxidized to form new products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the compound to reduce the functional groups, such as the carbamate ester, to their corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the carbamate ester group are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is used as a probe to study enzyme activity and protein interactions. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, providing valuable insights into biochemical processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the aromatic ring can enhance the compound’s binding affinity to these targets, leading to the modulation of biochemical pathways. The carbamate ester group can also participate in covalent bonding with target molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler fluorinated aromatic compound with a single fluorine atom on the benzene ring.
Carbamate Esters: Compounds containing the carbamate ester functional group, such as methyl carbamate and ethyl carbamate.
Fluorinated Aromatic Compounds: Compounds with multiple fluorine atoms on the aromatic ring, such as hexafluorobenzene and pentafluorobenzene.
Uniqueness
The compound FC1=C(C=CC(=C1)F)C(Cnc(OC©©C)=O)=O is unique due to the combination of fluorine atoms and the carbamate ester group on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and binding affinity to biological targets. These properties make the compound valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6H,7H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXZDQKQKKNEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2000011-12-9 |
Source
|
Record name | tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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